N-[1-(2-Methoxyethyl)piperidin-4-YL]-4-(trifluoromethyl)benzamide
Description
N-[1-(2-Methoxyethyl)piperidin-4-yl]-4-(trifluoromethyl)benzamide is a benzamide derivative featuring a piperidine core substituted with a 2-methoxyethyl group at the N1-position and a 4-(trifluoromethyl)benzoyl moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, which is critical for drug-like properties .
Properties
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O2/c1-23-11-10-21-8-6-14(7-9-21)20-15(22)12-2-4-13(5-3-12)16(17,18)19/h2-5,14H,6-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVJYBUJXLGOKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Methoxyethyl)piperidin-4-YL]-4-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 4-piperidone with 2-methoxyethylamine under appropriate conditions to yield N-(2-methoxyethyl)piperidin-4-amine.
Formation of the Benzamide Derivative: The intermediate is then reacted with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Methoxyethyl)piperidin-4-YL]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The benzamide moiety can be reduced to form amines using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[1-(2-Methoxyethyl)piperidin-4-YL]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. It has been shown to modulate the activity of hypoxia-inducible factor 1 (HIF-1) pathways, leading to the regulation of gene expression under hypoxic conditions . This modulation can result in the inhibition of tumor cell proliferation and the induction of apoptosis through the activation of p21 and p53 signaling pathways .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights key structural analogs and their distinguishing features:
Key Observations :
- Substituent Diversity: The N1 position of piperidine is commonly modified with benzyl groups (e.g., 4-aminobenzyl in 6f , guanidinobenzyl in 17e ). The target compound’s 2-methoxyethyl group is less common but may improve solubility compared to aromatic substituents.
- Benzamide Modifications : The 4-(trifluoromethyl) group in the target compound is shared with ECHEMI’s analog , whereas other analogs use halogens (Cl, F), alkoxy (difluoromethoxy), or heterocyclic attachments (pyrazine, pyrimidine) .
- Synthetic Yields : Yields for analogs range widely (20.7–76.2%), influenced by steric hindrance and reaction conditions (e.g., guanidine-containing 17e–17i had lower yields due to complex purification ).
Pharmacological and Physicochemical Properties
Biological Activity
N-[1-(2-Methoxyethyl)piperidin-4-YL]-4-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Trifluoromethyl group : A functional group that enhances lipophilicity and metabolic stability.
- Methoxyethyl substituent : This moiety may influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in signaling pathways. Notably, the compound has shown promise in modulating endocannabinoid signaling through inhibition of monoacylglycerol lipase (MAGL), which plays a crucial role in lipid metabolism and neuroprotection.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. The following table summarizes key findings from various studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 19.9 | Inhibition of MAGL |
| OVCAR-3 (Ovarian) | 43.9 | Induction of apoptosis |
| COV318 (Ovarian) | 31.5 | Cell cycle arrest |
These results indicate that the compound selectively inhibits cancer cell growth while sparing normal cells, which is crucial for therapeutic applications.
Neuroprotective Effects
In addition to its anticancer properties, the compound has shown neuroprotective effects by modulating endocannabinoid levels. By inhibiting MAGL, it increases the availability of 2-arachidonoylglycerol (2-AG), a neuroprotective endocannabinoid. This action may have implications for treating neurodegenerative diseases.
Case Studies and Research Findings
-
Study on MAGL Inhibition :
- A study evaluated the binding affinity of the compound to MAGL using molecular docking simulations, revealing a competitive inhibition mechanism. The binding interactions were characterized by hydrogen bonds with key residues in the active site, enhancing its selectivity over other enzymes in the endocannabinoid system .
- Antiproliferative Activity :
- Pharmacokinetics and Metabolism :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
